Limonene

Description

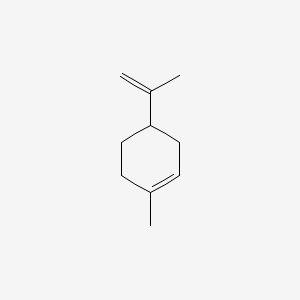

Limonene is a monoterpene that is cyclohex-1-ene substituted by a methyl group at position 1 and a prop-1-en-2-yl group at position 4 respectively. It has a role as a human metabolite. It is a monoterpene and a cycloalkene. It derives from a hydride of a p-menthane.

This compound is a natural product found in Elsholtzia blanda, Cryptomeria japonica, and other organisms with data available.

A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. This compound is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

What are the therapeutic properties of d-limonene for preclinical studies?

A Technical Guide to the Preclinical Therapeutic Properties of D-Limonene

Introduction

D-limonene, a monocyclic monoterpene, is the major chemical constituent of the essential oils from citrus fruit peels.[1] Recognized as a Generally Recognized as Safe (GRAS) flavoring agent by the FDA, its application extends from foods and beverages to cosmetics.[2] Beyond its pleasant fragrance, d-limonene has garnered significant attention within the research community for its broad spectrum of therapeutic activities.[3][4] Preclinical evidence robustly supports its potential as an anti-inflammatory, antioxidant, anti-cancer, and anxiolytic agent.[3][5] This guide provides drug development professionals and researchers with an in-depth analysis of d-limonene's therapeutic properties, focusing on the mechanistic underpinnings and validated preclinical models used for its evaluation. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific rigor in future investigations.

Pharmacokinetics and Preclinical Safety Profile

A foundational understanding of a compound's safety and metabolic fate is a prerequisite for any therapeutic investigation. D-limonene exhibits low toxicity in preclinical models.[2] Following oral administration, it is readily absorbed from the gastrointestinal tract in both animals and humans.[5] Metabolism is primarily mediated by cytochrome P450 enzymes.[6]

Toxicity studies in rodents have established a high safety margin, with d-limonene not posing a significant mutagenic or carcinogenic risk to humans.[1][2] While very high doses have been linked to renal toxicity specifically in male rats, this effect has not been observed in female rats or other species and is considered not relevant to humans.[2][6]

Anti-Cancer Properties

D-limonene has demonstrated significant chemopreventive and therapeutic effects against a range of cancers in preclinical studies, including breast, lung, liver, and colon cancer.[7][8][9] Its multi-targeted action makes it a compound of high interest.

Mechanisms of Action

The anti-cancer activity of d-limonene is not attributed to a single pathway but rather a coordinated modulation of several cellular processes:

-

Induction of Apoptosis: D-limonene promotes programmed cell death in cancer cells. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[7][10] This process is often mediated through the mitochondrial death pathway and can involve the suppression of survival signals like the PI3K/Akt pathway.[8]

-

Promotion of Autophagy: In some cancer types, such as lung cancer, d-limonene can induce autophagy, a cellular self-degradation process, which in turn promotes apoptosis.[7] The use of autophagy inhibitors has been shown to suppress d-limonene-induced apoptosis, confirming the interplay between these two pathways.[7][9]

-

Inhibition of Proliferation and Oncogenic Signaling: D-limonene can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[9] It has been shown to interfere with key oncogenic signaling pathways, including the Ras signaling cascade.[8]

Data from Preclinical Studies

The cytotoxic effects of d-limonene have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its potency.

| Cell Line | Cancer Type | IC50 of D-Limonene | Reference |

| Caco-2 | Human Colorectal Adenocarcinoma | 18.6 µM | [11] |

| A549 | Human Lung Cancer | Not specified, but effective at 0.5-0.75 mM | [7] |

| H1299 | Human Lung Cancer | Not specified, but effective at 0.5-0.75 mM | [7] |

| HepG2 | Human Hepatocellular Carcinoma | Significant cytotoxicity not seen at 1-20 µM | [6] |

| MCF-7 | Human Breast Cancer | Significant cytotoxicity not seen at 1-20 µM | [6] |

Note: The efficacy can be significantly enhanced when d-limonene is incorporated into nano-carrier systems like niosomes, which improve its solubility and cellular uptake.[6]

Visualization: D-Limonene's Pro-Apoptotic Signaling

Caption: D-Limonene induced apoptosis signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of d-limonene on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., Caco-2, A549) in 96-well plates at a density of 1.5 x 10⁴ cells/well in 200 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of d-limonene in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10.0, 20.0, 50.0 µg/mL).[11] Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of d-limonene. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are key drivers of many diseases. D-limonene has demonstrated potent activity in mitigating both processes.[3][5]

Mechanisms of Action

-

Modulation of Inflammatory Cytokines: D-limonene effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5][12] Concurrently, it can increase the levels of the anti-inflammatory cytokine IL-10.[5][12]

-

Inhibition of Inflammatory Enzymes: It downregulates the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[13][14]

-

Enhancement of Antioxidant Defenses: D-limonene combats oxidative stress by elevating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][5] It also reduces markers of oxidative damage, such as malondialdehyde (MDA) and nitric oxide (NO).[3][5]

Data from Preclinical Studies

The anti-inflammatory efficacy of d-limonene has been demonstrated in various preclinical models.

| Model | Key Findings | Reference |

| Ulcerative Colitis (Rat Model) | Reduced disease activity and mucosal damage; suppressed iNOS, COX-2, TNF-α, IL-1β, IL-6. | [13][14] |

| Monocrotaline-Induced Pulmonary Hypertension (Rat Model) | Prevented abnormal expression of IL-1β, IL-6, and TNF-α in the heart; enhanced IL-10. | [15] |

| TNBS-Induced Colitis (Rat Model) | Reduced colon inflammation scores and peripheral TNF-α levels. | [16] |

| LPS-stimulated RAW264.7 cells | Down-regulated iNOS and COX-2 expression in a dose-dependent manner. | [17] |

Experimental Workflow: Evaluating Anti-Inflammatory Effects in a Colitis Model

Caption: Experimental workflow for a preclinical colitis model.

Anxiolytic Properties

D-limonene has shown promise in reducing anxiety-like behaviors in preclinical models, suggesting a potential role in managing stress and anxiety disorders.[18][19]

Mechanism of Action

The anxiolytic effects of d-limonene are believed to be mediated through the modulation of key neurotransmitter systems.[20] Research points towards an interaction with the adenosine A2A receptor, which in turn regulates dopaminergic and GABAergic neuronal function in the striatum.[21] This leads to an increase in dopamine levels and enhanced GABA release, both of which are associated with reduced anxiety.[21]

Experimental Protocol: Elevated Plus-Maze (EPM) Test

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[22]

-

Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two arms enclosed by high walls.

-

Acclimatization: Allow animals (mice or rats) to acclimatize to the testing room for at least 1 hour before the experiment begins.[22]

-

Administration: Administer d-limonene (e.g., via inhalation or intraperitoneal injection), a vehicle control, or a positive control (e.g., diazepam) at a set time (e.g., 30-60 minutes) before the test.

-

Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute period.

-

Data Recording: Use a video tracking system to record the animal's movement. Key parameters to measure include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Interpretation: Anxiolytic compounds, like d-limonene, are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.[21][23]

Gastroprotective Effects

D-limonene demonstrates significant protective effects on the gastric mucosa, making it a candidate for addressing conditions like gastric ulcers.[24][25]

Mechanism of Action

The gastroprotective action of d-limonene is multifactorial. It enhances gastric mucosal defense mechanisms by increasing mucus production, which forms a protective barrier.[24][26] Furthermore, its antioxidant and anti-inflammatory properties, as previously described, play a crucial role by reducing neutrophil infiltration (measured by MPO activity), decreasing oxidative damage, and down-regulating pro-inflammatory cytokines within the gastric tissue.[12][26]

Data from Preclinical Studies

| Model | Dose of D-Limonene | Key Findings | Reference |

| Ethanol-Induced Ulcer (Rats) | 177 mg/kg | 100% gastroprotection (absence of hemorrhagic lesions). | [25] |

| Ethanol-Induced Ulcer (Rats) | 50 mg/kg | 93% reduction in gastric ulcer area; increased mucus production. | [26] |

| Acetic Acid-Induced Ulcer (Rats) | 245 mg/kg | 56% cure rate; increased cell proliferation (PCNA, COX-2) and mucus production. | [24] |

| Indomethacin-Induced Ulcer (Rats) | 100 & 250 mg/kg | Significant gastroprotective activity; restored lipid profile and antioxidant enzyme activity. | [27] |

Conclusion and Future Directions

The preclinical data for d-limonene present a compelling case for its therapeutic potential across multiple domains, including oncology, inflammation, neuroscience, and gastroenterology. Its mechanisms of action are multifaceted, often involving the modulation of fundamental cellular pathways related to apoptosis, inflammation, and oxidative stress. The favorable safety profile further enhances its appeal as a potential therapeutic agent.[2]

Future research should focus on translating these promising preclinical findings into clinical settings. The development of advanced formulations, such as nanoemulsions or nanoparticles, could overcome the challenges of d-limonene's lipophilicity, improving its bioavailability and targeted delivery.[3] As our understanding of its molecular targets grows, d-limonene may emerge as a valuable component of combination therapies or as a standalone, naturally derived therapeutic.

References

- From Citrus to Clinic: this compound's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. National Institutes of Health.

- (PDF) From Citrus to Clinic: this compound's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. ResearchGate.

- d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer. Dovepress.

- D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. PubMed.

- Healing actions of essential oils from Citrus aurantium and d-limonene in the gastric mucosa: the roles of VEGF, PCNA, and COX-2 in cell proliferation. PubMed.

- Anti-Stress Effects of d-Limonene and Its Metabolite Perillyl Alcohol. liebertpub.com.

- Vaporized D-Limonene Selectively Mitigates the Acute Anxiogenic Effects of Δ9-Tetrahydrocannabinol in Healthy Adults Who Intermittently Use Cannabis. National Institutes of Health.

- D-limonene. Memorial Sloan Kettering Cancer Center.

- Anticancer Mechanism of D-limonene: An Updated Review and Therapeutic Possibilities. ResearchGate.

- (PDF) D‐this compound: A multifunctional compound with potent therapeutic effects. ResearchGate.

- D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. ResearchGate.

- Effect of this compound on Cancer Development in Rodent Models: A Systematic Review. academic.oup.com.

- D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. Spandidos Publications.

- D-Limonene: Promising and Sustainable Natural Bioactive Compound. MDPI.

- d-Limonene challenging anti-inflammatory strategies. AIMS Press.

- In Vivo Anti-Inflammatory Activity of D-Limonene in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension: Implications to the Heart Function. PubMed.

- In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents. National Institutes of Health.

- This compound has anti-anxiety activity via adenosine A2A receptor-mediated regulation of dopaminergic and GABAergic neuronal function in the striatum. ResearchGate.

- This compound has anti-anxiety activity via adenosine A2A receptor-mediated regulation of dopaminergic and GABAergic neuronal function in the striatum. PubMed.

- Relationship: Anxiety and this compound. Caring Sunshine.

- (PDF) d-Limonene challenging anti-inflammatory strategies. ResearchGate.

- D-limonene: safety and clinical applications. Semantic Scholar.

- Gastroprotective mechanisms of Citrus lemon (Rutaceae) essential oil and its majority compounds this compound and. Butac.

- Gastroprotective effect of this compound in rats: Influence on oxidative stress, inflammation and gene expression. ResearchGate.

- (PDF) Long-Term Pretreatment With D-Limonene Protects Gastric Lipid Composition by Reducing Oxidative Damage and Inflammation in Indomethacin-Induced Gastric Injury. ResearchGate.

- d-Limonene: a bioactive food component from citrus and evidence for a potential role in breast cancer prevention and treatment. ResearchGate.

- D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways. MDPI.

- This compound Metabolism and CYP2C19 Genetic Variants. withpower.com.

- Gastroprotective effect of this compound in rats: Influence on oxidative stress, inflammation and gene expression. Repositório Institucional.

- D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. R Discovery.

- D-Limonene: safety and clinical applications. SciSpace.

- D-Limonene: Safety and clinical applications. ResearchGate.

- Anticancer Mechanism of D-limonene: An Updated Review and Therapeutic Possibilities. Bentham Science.

- Application Notes and Protocols for Studying the Anxiolytic Effects of Hydroxyvalerenic Acid Using Animal Models. Benchchem.

- In vitro evaluation of antioxidant activity of D-Limonene. SciSpace.

- Anxiolytic-like activity and GC-MS analysis of (R)-(+)-limonene fragrance, a natural compound found in foods and plants. PubMed.

- Citrus limon (L.) Burm f. Essential Oil Has Anxiolytic and Sedative Properties by Modulating GABAA-Receptors. ResearchGate.

- Evaluation of acute toxicity of a natural compound (+)-limonene epoxide and its anxiolytic-like action. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. From Citrus to Clinic: this compound’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mskcc.org [mskcc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Effect of this compound on Cancer Development in Rodent Models: A Systematic Review [frontiersin.org]

- 11. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. In Vivo Anti-Inflammatory Activity of D-Limonene in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension: Implications to the Heart Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aimspress.com [aimspress.com]

- 17. researchgate.net [researchgate.net]

- 18. aisa-tx.com [aisa-tx.com]

- 19. Vaporized D-Limonene Selectively Mitigates the Acute Anxiogenic Effects of Δ9-Tetrahydrocannabinol in Healthy Adults Who Intermittently Use Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound has anti-anxiety activity via adenosine A2A receptor-mediated regulation of dopaminergic and GABAergic neuronal function in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. One moment, please... [caringsunshine.com]

- 24. Healing actions of essential oils from Citrus aurantium and d-limonene in the gastric mucosa: the roles of VEGF, PCNA, and COX-2 in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. butac.it [butac.it]

- 26. repositorio.unesp.br [repositorio.unesp.br]

- 27. researchgate.net [researchgate.net]

A Deep Dive into the Cellular Mechanisms of Limonene: A Technical Guide for Researchers

Foreword: Beyond the Citrus Scent - Unveiling the Therapeutic Potential of Limonene

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource on the biological activities and molecular mechanisms of d-limonene in cellular models. This compound, a monoterpene renowned for the characteristic scent of citrus fruits, has emerged as a compound of significant interest in biomedical research.[1] Its pleiotropic effects, ranging from anticancer and anti-inflammatory to antioxidant activities, are underpinned by a complex interplay with key cellular signaling pathways.[2][3] This document moves beyond a cursory overview to provide an in-depth, field-proven perspective on investigating this compound's cellular impact. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our understanding in authoritative scientific literature.

I. The Anticancer Citadel: this compound's Multi-pronged Assault on Malignancy

This compound's anticancer properties are a cornerstone of its therapeutic potential, demonstrating efficacy across a spectrum of cancer cell lines.[1][4] Its mechanisms are not monolithic but rather a coordinated attack on the fundamental processes that drive tumorigenesis.

A. Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death.[5][6] This is not a passive process but an active, energy-dependent cascade of molecular events that leads to the dismantling of the cancer cell from within. This compound has been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death.[7][8]

Specifically, this compound upregulates the expression of pro-apoptotic proteins such as Bax while downregulating the anti-apoptotic protein Bcl-2.[7][8][9] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[7][10] The release of cytochrome c initiates a cascade of caspase activation, including the cleavage and activation of caspase-9 and the executioner caspase-3.[7][8][11] Activated caspase-3 then cleaves a host of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11][12]

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound can arrest the cell cycle, preventing cancer cells from progressing through the phases of division. This effect is often observed at the G2/M phase of the cell cycle.

C. Modulation of Key Signaling Pathways

This compound's anticancer effects are intricately linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[7] this compound has been shown to inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis.[8][11][13] Mechanistically, this compound can decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the inactivation of its pro-survival functions.[8][11]

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation. This compound has been demonstrated to suppress the Ras/Raf/MEK/ERK signaling cascade, contributing to its antiproliferative effects.[2][9]

II. Quelling the Fire: this compound's Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

A. Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][15] This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[15]

III. Experimental Workflows: A Practical Guide to Interrogating this compound's Bioactivity

The following protocols are designed to provide a robust framework for investigating the cellular and molecular effects of this compound. These are not merely recipes but self-validating systems that, when executed with precision, will yield reliable and reproducible data.

A. Assessment of Cell Viability: The MTT Assay

The MTT assay is a cornerstone for assessing the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be determined.

B. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

Flow cytometry using Annexin V and propidium iodide (PI) is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

C. Interrogating Protein Expression: Western Blotting

Western blotting is an indispensable technique for analyzing the expression levels of specific proteins involved in this compound-modulated pathways.

Protocol: Western Blot Analysis of Apoptotic Markers

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-Akt, p-ERK) overnight at 4°C. Recommended starting dilutions are typically 1:1000.[16]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[8]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

D. Measuring Gene Expression: Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive method for quantifying changes in gene expression in response to this compound treatment.

Protocol: qPCR for Bcl-2 and Bax Expression

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

Primer Design: Design or obtain validated primers for human Bax and Bcl-2. For example:

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.

-

Data Analysis (ΔΔCt Method):

-

Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene (e.g., Bax) and the Ct value of a housekeeping gene (e.g., GAPDH): ΔCt = Ct(target) - Ct(housekeeping).[13][14]

-

Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample: ΔΔCt = ΔCt(treated) - ΔCt(control).[13][14]

-

Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.[4][13]

-

IV. Quantitative Insights: this compound's Efficacy Across Cancer Cell Lines

The cytotoxic potency of this compound varies across different cancer cell lines, which is reflected in its IC50 values. A comprehensive understanding of these values is crucial for designing effective in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) |

| T24 | Bladder Cancer | 9 |

| Caco-2 | Colorectal Adenocarcinoma | 18.6 |

Note: This table is a representative sample and should be expanded based on further literature review for specific research needs.[19]

V. Visualizing the Mechanisms: Signaling Pathway Diagrams

To provide a clear visual representation of this compound's molecular interactions, the following diagrams were generated using Graphviz (DOT language).

A. This compound-Induced Apoptosis via PI3K/Akt Inhibition

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

B. This compound's Modulation of the MAPK/ERK Pathway

Caption: this compound suppresses the Ras/Raf/MEK/ERK signaling cascade.

C. This compound's Anti-inflammatory Action via NF-κB Inhibition

Caption: this compound blocks NF-κB activation to reduce inflammation.

VI. Concluding Remarks and Future Directions

This technical guide has delineated the significant biological activities of this compound in cellular models, with a particular focus on its anticancer and anti-inflammatory properties. The provided protocols and mechanistic diagrams offer a robust framework for researchers to further explore the therapeutic potential of this promising natural compound. Future investigations should aim to expand the library of IC50 values across a broader range of cancer cell lines, elucidate the crosstalk between the signaling pathways modulated by this compound, and explore its efficacy in more complex in vitro models, such as 3D spheroids and organoids, to better mimic the tumor microenvironment. The journey of this compound from a simple citrus fragrance to a potential therapeutic agent is a testament to the power of rigorous scientific inquiry.

VII. References

-

4 Schematic representation of antitumor effects of this compound and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Demonstration of a ΔΔCq Calculation Method to Compute Relative Gene Expression from qPCR Data - Horizon Discovery. (n.d.). Retrieved from [Link]

-

How To Perform The Delta-Delta Ct Method - Top Tip Bio. (n.d.). Retrieved from [Link]

-

The Delta-Delta Ct Method — Inclass Activities 170218 documentation - Read the Docs. (n.d.). Retrieved from [Link]

-

Chi, G., Wei, H., Xie, X., Li, B., & Zhang, T. (2013). Suppression of MAPK and NF-κB pathways by this compound contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. Inflammation, 36(2), 501–511. [Link]

-

de Oliveira, M. R., de Oliveira, T. G., de Souza, A. A., & de Almeida, R. N. (2021). Anticancer activity of this compound: A systematic review of target signaling pathways. Phytotherapy Research, 35(9), 4957–4970. [Link]

-

Human BAX qPCR Primer Pair, HP101475 | Sino Biological. (n.d.). Retrieved from [Link]

-

Ghanim, A. M., & El-Behery, M. A. (2020). Biochemical significance of this compound and its metabolites: future prospects for designing and developing highly potent anticancer drugs. Portland Press.

-

Jia, S. S., Xi, G. P., Zhang, M., Chen, Y. B., Lei, B., Dong, X. S., & Yang, Y. M. (2013). Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. Oncology Reports, 29(1), 349–354. [Link]

-

What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? - QIAGEN. (n.d.). Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). d-LIMONENE. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73, pp. 321–346). International Agency for Research on Cancer.

-

Kontos, C. K., Papadopoulos, I. N., & Scorilas, A. (2015). Quantitative analysis of the mRNA expression levels of BCL2 and BAX genes in human osteoarthritis and normal articular cartilage. Molecular Medicine Reports, 12(2), 1806–1812. [Link]

-

Can you help with Western Blot: Bax and BCL-2? - ResearchGate. (n.d.). Retrieved from [Link]

-

Jia, S. S., Xi, G. P., Zhang, M., Chen, Y. B., Lei, B., Dong, X. S., & Yang, Y. M. (2012). Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. ResearchGate.

-

Jia, S. S., Xi, G. P., Zhang, M., Chen, Y. B., Lei, B., Dong, X. S., & Yang, Y. M. (2013). Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. Oncology reports, 29(1), 349–354. [Link]

-

Ji, X., Liu, S., & Liu, S. (2006). Induction of apoptosis by d-limonene is mediated by a caspase-dependent mitochondrial death pathway in human leukemia cells. Leukemia & Lymphoma, 47(12), 2617–2624. [Link]

-

Apoptosis assays: western blots - YouTube. (2020, April 11). Retrieved from [Link]

-

Can you help with Western Blot: Bax and BCL-2? - ResearchGate. (n.d.). Retrieved from [Link]

-

Jia, S. S., Xi, G. P., Zhang, M., Chen, Y. B., Lei, B., Dong, X. S., & Yang, Y. M. (2013). Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. PubMed.

-

Both forward and reverse primer sequences for BAX, BCL2, FAS, GAPDH and 18S rRNA genes are reported - ResearchGate. (n.d.). Retrieved from [Link]

-

BAX Human qPCR Primer Pair (NM_004324) | HP207656 | OriGene Technologies Inc. (n.d.). Retrieved from [Link]

-

Chaudhary, S. C., Siddiqui, M. S., Athar, M., & Alam, M. S. (2012). D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis. Toxicology and Applied Pharmacology, 262(2), 161–170. [Link]

-

d-limonene affects mitochondrial apoptotic signaling pathway molecules.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Alvero, A. B., & Mor, G. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1–10. [Link]

-

IC 50 value of all three plant samples on MCF7 and A549 cell lines - ResearchGate. (n.d.). Retrieved from [Link]

-

Al-Sanea, M. M., Al-Ghamdi, M. A., Al-Saeed, S. M., Al-Harbi, L. N., & Al-Amer, O. M. (2025). D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways. PubMed.

-

(A-D) Western blot analysis of cleaved-caspase-3 and cleaved-PARP... - ResearchGate. (n.d.). Retrieved from [Link]

-

Dose curve and IC 50 values of extracts on A549 cell line. A549 cells... - ResearchGate. (n.d.). Retrieved from [Link]

-

Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - MDPI. (2022, December 14). Retrieved from [Link]

-

“ISOLATION ESTIMATION AND STUDY OF IN-VITRO ANTICANCER ACTIVITY OF D- this compound FROM MURRAYA KOENIGII” - Jetir.Org. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of this compound: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]

- 5. Induction of apoptosis by d-limonene is mediated by a caspase-dependent mitochondrial death pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical significance of this compound and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kairos-js.co.id [kairos-js.co.id]

- 12. m.youtube.com [m.youtube.com]

- 13. toptipbio.com [toptipbio.com]

- 14. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. Bax Antibody | Cell Signaling Technology [cellsignal.com]

- 17. origene.com [origene.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Chirality of Limonene Enantiomers

Abstract

Limonene, a cyclic monoterpene, is a quintessential example of molecular chirality influencing biological and physical properties. As a prominent constituent of citrus oils and a valuable precursor in chemical synthesis, a thorough understanding of its stereoisomers is paramount for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the chemical structure, chirality, and distinct properties of the (R)- and (S)-enantiomers of this compound. It delineates the application of Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configuration and presents a validated experimental protocol for the enantiomeric separation and quantification by chiral gas chromatography. The significant divergence in olfactory perception and biological activity between the enantiomers is discussed, underscoring the critical role of stereochemistry in pharmacology and material science.

Introduction: The Significance of Chirality in Monoterpenes

Monoterpenes, a class of organic compounds with the molecular formula C10H16, are major components of essential oils and play vital roles in plant defense and signaling. Their diverse structures often include one or more chiral centers, leading to the existence of stereoisomers known as enantiomers. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as boiling point and density, but differing in their interaction with plane-polarized light and other chiral entities.[1] This differential interaction is of profound importance in drug development, as the physiological effects of a chiral drug are often specific to one enantiomer, while the other may be inactive or even elicit adverse effects. This compound serves as a classic and accessible model for understanding these fundamental principles of stereochemistry.[2]

Chemical Structure of this compound Enantiomers

This compound, systematically named 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, is a cyclic hydrocarbon containing a single stereocenter at the C4 position of the cyclohexene ring. This asymmetric carbon atom is bonded to four different substituent groups, giving rise to two distinct enantiomeric forms: (R)-(+)-limonene and (S)-(-)-limonene.[1]

(R)-(+)-Limonene (d-limonene)

(R)-(+)-Limonene is the dextrorotatory isomer, meaning it rotates the plane of polarized light to the right (+).[3] It is the more abundant enantiomer in nature, constituting up to 98% of the essential oil from orange peels and other citrus fruits. Its characteristic strong, sweet citrus aroma is widely recognized.[1]

(S)-(-)-Limonene (l-limonene)

(S)-(-)-Limonene is the levorotatory isomer, rotating the plane of polarized light to the left (-).[3] This enantiomer is less common but can be found in the essential oils of plants like caraway, dill, and coniferous trees.[4] It possesses a distinctly different aroma, often described as piny, turpentine-like, or herbaceous.[1]

The structural relationship and key identifiers for each enantiomer are detailed below.

Elucidating Chirality: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration (R or S) of the chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5] This systematic method provides an unambiguous descriptor for the three-dimensional arrangement of substituents.

Methodology for Assigning CIP Priority:

-

Identify the Chiral Center: The chiral carbon in this compound is C4, which is bonded to a hydrogen atom, the isopropenyl group, and two different carbon atoms within the cyclohexene ring.

-

Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[6]

-

Tie-Breaking: If two directly attached atoms are the same (as is the case with the two ring carbons attached to C4), one must proceed along the substituent chains until the first point of difference is found.[7]

-